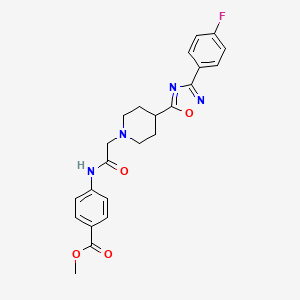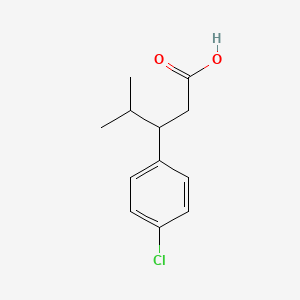
3-(4-Chlorophenyl)-4-methylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(4-Chlorophenyl)propionic acid” is a monocarboxylic acid derivative . It is also known as “p-Chlorohydrocinnamic acid” and has the molecular formula C9H9ClO2 .
Molecular Structure Analysis
The molecular structure of “3-(4-Chlorophenyl)propionic acid” consists of a propionic acid group attached to a 4-chlorophenyl group . The molecular weight is 184.62 .
Physical And Chemical Properties Analysis
“3-(4-Chlorophenyl)propionic acid” is a white to off-white solid with a melting point of 127-131 °C (lit.) . It has a density of 1.1989 (rough estimate) and a refractive index of 1.5242 (estimate) .
Wissenschaftliche Forschungsanwendungen
Mixed Metal–Organic Frameworks (MMOFs) Synthesis
3-(4-Methylthiophenyl)pentane-2,4-dione, a compound structurally similar to 3-(4-Chlorophenyl)-4-methylpentanoic acid, has been utilized in the synthesis of MMOFs. These frameworks exhibit semiporous characteristics and have potential applications in gas storage, separation, and catalysis (Gildenast et al., 2020).
Advanced Oxidation Processes for Water Treatment
The oxidative degradation of aqueous organic pollutants, such as 4-chlorophenol, has been achieved through the Fenton-like oxidation process, indicating the potential for treating water contaminated with organic pollutants (Bokare & Choi, 2011).
Antibacterial Applications
Compounds structurally related to 3-(4-Chlorophenyl)-4-methylpentanoic acid have demonstrated antibacterial activity against a range of Gram-positive bacteria, highlighting their potential as antibacterial agents (Kim et al., 2012).
Photoelectrochemical Sensing
A study on BiPO4/BiOCl heterojunctions for detecting 4-chlorophenol in water suggests that related compounds could have applications in environmental monitoring and the development of sensitive photoelectrochemical sensors (Yan et al., 2019).
Electrochemical Properties and Supercapacitor Applications
N‑benzoyl derivatives of isoleucine, including compounds with a structure similar to 3-(4-Chlorophenyl)-4-methylpentanoic acid, have been studied for their electrochemical properties and potential applications in supercapacitors, highlighting the role of functional groups in enhancing electrochemical performance (Kowsari et al., 2018).
Environmental Analysis of Alcoholic Beverages
Analytical methods have been developed for determining methylpentanoic acids, including 4-methylpentanoic acid, in wines and other alcoholic beverages, pointing towards applications in quality control and the study of flavor compounds (Gracia-Moreno et al., 2015).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds such as sr-9009, a rev-erb agonist, have been shown to target nuclear receptor subfamily 1 group d member 1 and nuclear receptor subfamily 1 group d member 2 . These receptors play a crucial role in regulating circadian rhythms and metabolic processes in cells .
Biochemical Pathways
For instance, Paclobutrazol, a triazole derivative, has been reported to alter the levels of plant hormones including gibberellins (GAs), abscisic acid (ABA), and cytokinins (CK) by inhibiting gibberellin synthesis and increasing cytokinins level .
Pharmacokinetics
Similar compounds such as sr-9009 have been shown to have specific pharmacokinetic properties . The bioavailability of such compounds can be influenced by factors such as solubility, stability, and the presence of transport proteins.
Result of Action
For instance, SR-9009 has been demonstrated to be specifically lethal to cancer cells and oncogene-induced senescent cells, including melanocytic naevi, and has no effect on the viability of normal cells or tissues .
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-8(2)11(7-12(14)15)9-3-5-10(13)6-4-9/h3-6,8,11H,7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSILRGEYUUGBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-Tert-butylazetidin-3-yl)oxy]pyrazine](/img/structure/B2997783.png)
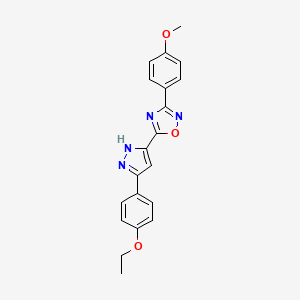

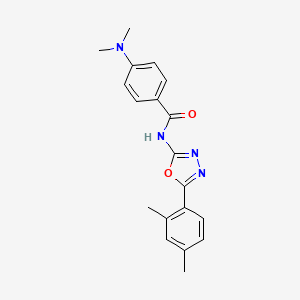
![ethyl 2-[[2-[1-[2-[(3,5-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2997791.png)
![methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2997794.png)
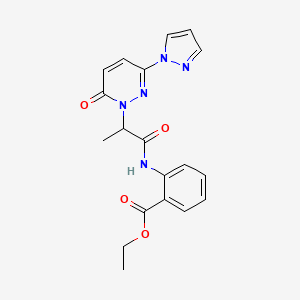
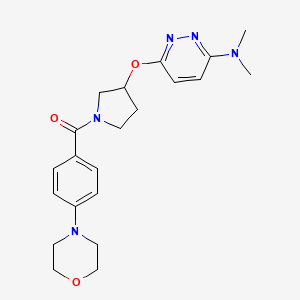
![N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2997800.png)

![(Z)-3-butyl-5-((9-methyl-4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2997802.png)
![5-Fluoro-2-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2997803.png)
